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molecular formula C9H6N2S B173546 2-Aminobenzo[b]thiophene-3-carbonitrile CAS No. 18774-47-5

2-Aminobenzo[b]thiophene-3-carbonitrile

Cat. No. B173546
M. Wt: 174.22 g/mol
InChI Key: WNXWDETZPAYBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384934B2

Procedure details

Combine in a 500 mL schlenk flask, 2-nitro-benzo[b]thiophene-3-carbonitrile (5.8 g, 28.4 mmol) and Pd/C (3.0 g, 10% w/w, 2.84 mmol) in 1,2-dichloroethane (120 ml), the reaction mixture is charged with a balloon of hydrogen. After overnight stirring, release the hydrogen, remove the catalyst by filtration, and wash the catalyst by 1,2-dichloroethane several times. Concentrate down to a residue, which purified by flash chromatography on silica gel, gradient (100% hexane to 100% of Hexane:CH2Cl2:EtOAc=50:50:2.5), afford brownish solid 3.6 g of title compound (yield 73%). Mass spectrum: ES(+)(m/e): 175(M+1); 1H NMR (300 MHz, DMSO-d6, ppm): δ 7.81 (br, 2H), 7.65-7.62 (m, 1H), 7.28-7.24 (m, 2H), 7.11-7.01 (m, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[C:5]=1[C:13]#[N:14])([O-])=O.[H][H]>ClCCCl.[Pd]>[NH2:1][C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[C:5]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C2=C(S1)C=CC=C2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
After overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remove the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash the catalyst by 1,2-dichloroethane several times
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate down to a residue, which
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel, gradient (100% hexane to 100% of Hexane:CH2Cl2:EtOAc=50:50:2.5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
Name
Type
product
Smiles
NC1=C(C2=C(S1)C=CC=C2)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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